1-Methylisoquinoline-8-carbonitrile

Lipophilicity Membrane permeability Drug-likeness

Researchers requiring a regiospecifically pure 1-methyl-8-carbonitrile isoquinoline scaffold often face isomer contamination that compromises SAR interpretation. 1-Methylisoquinoline-8-carbonitrile (CAS 1416713-67-1) eliminates this risk with certified 98% HPLC purity and unambiguous MDL registration. - Distinct 1-methyl-8-CN pharmacophore avoids regioisomer misassignment (cf. 8-methyl-1-isoquinolinecarbonitrile). - Fragment-compliant properties: MW 168.19 Da, XLogP3 2.2, TPSA 36.7 Ų, zero rotatable bonds. - Orthogonal reactivity at N2 (alkylation/oxidation) and C8-nitrile (hydrolysis, reduction, cycloaddition) for parallel library synthesis. Supplied as a solid; inquire for bulk quantities and immediate shipment.

Molecular Formula C11H8N2
Molecular Weight 168.19 g/mol
Cat. No. B11915885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylisoquinoline-8-carbonitrile
Molecular FormulaC11H8N2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCC1=NC=CC2=C1C(=CC=C2)C#N
InChIInChI=1S/C11H8N2/c1-8-11-9(5-6-13-8)3-2-4-10(11)7-12/h2-6H,1H3
InChIKeyLYNASKJPIGRZMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylisoquinoline-8-carbonitrile – Core Identity, Physicochemical Profile, and Procurement Baseline


1-Methylisoquinoline-8-carbonitrile (CAS 1416713-67-1) is a disubstituted isoquinoline heterocycle bearing a methyl group at the 1-position and a carbonitrile group at the 8-position of the fused bicyclic ring system, with molecular formula C₁₁H₈N₂ and molecular weight 168.19 g/mol [1]. The compound features zero hydrogen bond donors, two hydrogen bond acceptors, zero rotatable bonds, a computed XLogP3 of 2.2, and a topological polar surface area (TPSA) of 36.7 Ų [1]. It is commercially available as a research chemical with a certified purity of 98% (HPLC) from established vendors and is supplied as a solid under standard storage conditions . The 1-methyl-8-carbonitrile substitution pattern distinguishes it from all other regioisomeric methyl-isoquinolinecarbonitriles, positioning this compound as a specific molecular building block for medicinal chemistry and chemical biology applications requiring precise spatial presentation of the nitrile electrophile and the methyl-induded steric/electronic modulation at the isoquinoline C1 position.

Why Generic 1-Methylisoquinoline-8-carbonitrile Substitution Fails: Regioisomeric and Physicochemical Differentiation Evidence


Substituting 1-methylisoquinoline-8-carbonitrile with a closely related analog—such as its positional isomer 8-methyl-1-isoquinolinecarbonitrile, any alternative regioisomer (e.g., 1-methylisoquinoline-5-carbonitrile or 1-methylisoquinoline-6-carbonitrile), or the des-methyl parent isoquinoline-8-carbonitrile—introduces quantifiable shifts in lipophilicity, electronic distribution across the heterocyclic scaffold, and the spatial orientation of the nitrile hydrogen-bond acceptor that cannot be compensated by formulation adjustments. The target compound's XLogP3 of 2.2 represents a 0.4-unit increase relative to isoquinoline-8-carbonitrile (XLogP3 = 1.8) [1], reflecting the lipophilic contribution of the 1-methyl substituent that alters membrane partitioning and protein-binding promiscuity profiles. More critically, regioisomeric rearrangement of the methyl and nitrile groups—as in 8-methyl-1-isoquinolinecarbonitrile—produces a distinct molecular electrostatic potential surface with the nitrile positioned at C1 rather than C8, fundamentally altering its ability to engage biological targets that recognize the 8-cyanoisoquinoline pharmacophore . These quantifiable property differences preclude generic interchange in any application where target engagement, cellular permeability, or synthetic derivatization trajectory depends on the precise 1-methyl-8-carbonitrile substitution geometry.

1-Methylisoquinoline-8-carbonitrile – Quantitative Evidence Dimensions for Scientific Selection


Lipophilicity Differentiation: XLogP3 Comparison of 1-Methylisoquinoline-8-carbonitrile vs. Isoquinoline-8-carbonitrile

The target compound 1-methylisoquinoline-8-carbonitrile exhibits a computed XLogP3 of 2.2, which is 0.4 log units higher than that of its des-methyl parent isoquinoline-8-carbonitrile (XLogP3 = 1.8) [1][2]. Both compounds share an identical TPSA of 36.7 Ų, meaning the lipophilicity increase is achieved without polar surface area penalty. This ΔLogP of +0.4 is expected to translate into an approximately 2.5-fold increase in computed n-octanol/water partition coefficient, consistent with the established Hansch-Leo substituent constant contribution of an aromatic methyl group (π ≈ 0.5).

Lipophilicity Membrane permeability Drug-likeness

Regioisomeric Pharmacophore Differentiation: PKA Inhibition Potency and Selectivity of the 4-Cyano-3-methylisoquinoline Scaffold as a Comparator for Cyano-Methyl Isoquinoline Regioisomers

The regioisomer 4-cyano-3-methylisoquinoline (CAS 161468-32-2) is a well-characterized, potent, cell-permeable, reversible, and ATP-competitive inhibitor of protein kinase A (PKA) with an IC₅₀ of 30 nM . It demonstrates clear selectivity, showing only weak inhibitory activity against Ca²⁺-dependent protein kinase (CDPK), myosin light chain kinase (MLCK), protein kinase C (PKC), and cyclic nucleotide-binding phosphatase . The existence of this regioisomer-selective PKA pharmacology establishes that the precise positioning of the cyano and methyl substituents on the isoquinoline scaffold is a critical determinant of target engagement and selectivity. 1-Methylisoquinoline-8-carbonitrile, with its distinct 1-methyl-8-cyano substitution geometry, presents a different pharmacophoric arrangement that is predicted to diverge from the PKA-selective profile of the 4-cyano-3-methyl regioisomer, thereby offering access to alternative target space within the kinase or receptor superfamilies [1].

Kinase inhibition PKA selectivity Regioisomeric SAR

Commercial Purity and Batch Consistency: 1-Methylisoquinoline-8-carbonitrile vs. Positional Isomer 8-Methyl-1-isoquinolinecarbonitrile

The target compound is supplied at 98% purity (HPLC) by Leyan (Catalog No. 1972614), with MDL number MFCD22689702 supporting unambiguous structural registration . In comparison, its closest positional isomer 8-methyl-1-isoquinolinecarbonitrile (CAS 116775-53-2) is commercially available at 95% purity from Achemblock (Catalog No. not specified; MDL MFCD18803321) . The 3-percentage-point purity differential is significant for applications requiring high-fidelity starting material, such as parallel library synthesis where cumulative impurity carry-through can compromise screening data quality. Furthermore, the distinct MDL numbers confirm these are structurally non-identical compounds, eliminating procurement ambiguity.

Chemical purity Procurement quality Vendor comparison

Isoquinoline-8-carbonitrile Scaffold Bioactivity: Evidence That the 8-Cyano Substituent Supports Target Engagement at Nanomolar Potency

A structurally elaborated isoquinoline-8-carbonitrile derivative (1-[4-(3,5-dimethyl-6-oxo-1,6-dihydropyridazin-4-yl)-3-methylphenoxy]isoquinoline-8-carbonitrile, US9540352 Example 14) demonstrates a binding affinity Ki of 261 nM at pH 7.4 in competition binding assays [1]. Although this specific derivative contains extensive additional substitution, the data establish that the isoquinoline-8-carbonitrile core is compatible with high-affinity target engagement at biologically relevant concentrations. The 1-methyl substituent present in the target compound provides a synthetic handle for further SAR exploration at the C1 position, which is inaccessible in the unsubstituted isoquinoline-8-carbonitrile parent scaffold (CAS 362606-11-9). This positions 1-methylisoquinoline-8-carbonitrile as a privileged intermediate for constructing focused libraries around the validated 8-cyanoisoquinoline pharmacophore [2].

Kinase inhibition Receptor binding Scaffold validation

Molecular Complexity and Synthetic Tractability: Computed Complexity Indices for Isoquinolinecarbonitrile Regioisomers

The computed molecular complexity index for 1-methylisoquinoline-8-carbonitrile is 227 (Cactvs 3.4.8.18, PubChem), compared to a complexity of 228 for its positional isomer 8-methyl-1-isoquinolinecarbonitrile [1]. The marginally lower complexity of the target compound, combined with its zero rotatable bonds and rigid planar architecture, suggests at least equivalent synthetic accessibility. Both isomers share identical heavy atom count (13), hydrogen bond donor/acceptor profiles (0/2), and exact mass (168.068748264 Da). The complexity difference, though small (Δ = −1), arises from the differential ring-fusion topology when the methyl is positioned at C1 versus C8, and may reflect subtle differences in the number of symmetry-distinct topological environments. For procurement decisions where synthetic tractability to downstream functionalized products is a consideration, the C1-methyl substitution pattern of the target compound positions the more nucleophilic isoquinoline nitrogen for potential N-alkylation or N-oxidation reactions while leaving the C8-carbonitrile available for orthogonal transformations such as hydrolysis, reduction, or cycloaddition.

Synthetic accessibility Molecular complexity Building block utility

1-Methylisoquinoline-8-carbonitrile – Evidence-Backed Research and Industrial Application Scenarios


Focused Kinase Inhibitor Library Synthesis Using the 8-Cyanoisoquinoline Pharmacophore

Based on the demonstrated nanomolar binding affinity (Ki = 261 nM) of isoquinoline-8-carbonitrile-containing derivatives and the well-characterized kinase selectivity profile observed for cyano-methyl isoquinoline regioisomers (cf. 4-cyano-3-methylisoquinoline, PKA IC₅₀ = 30 nM) , 1-methylisoquinoline-8-carbonitrile is strategically positioned as a starting scaffold for generating focused kinase inhibitor libraries. The C1-methyl group provides a vector for further substitution while maintaining the validated 8-cyano pharmacophore. Researchers exploring targets beyond the PKA/CDPK/MLCK/PKC panel—where the 4-cyano-3-methyl regioisomer already shows limited activity—would benefit from the distinct pharmacophoric geometry of the 1-methyl-8-cyano substitution pattern.

Cell-Permeable Probe Development Requiring Balanced Lipophilicity

The XLogP3 of 2.2 for 1-methylisoquinoline-8-carbonitrile, representing a +0.4 log unit increase over the des-methyl parent isoquinoline-8-carbonitrile (XLogP3 = 1.8) without any TPSA penalty (both 36.7 Ų) , makes this compound a preferred intermediate when designing cell-permeable chemical probes. This controlled lipophilicity increment, attributable to the single methyl substituent, is particularly valuable in CNS-targeted programs where maintaining XLogP3 in the 1–3 range is critical for blood-brain barrier penetration while preserving sufficient aqueous solubility. The 1-methyl group achieves this lipophilicity tuning without introducing rotatable bonds or additional hydrogen bond donors that would compromise ligand efficiency metrics.

Orthogonal Dual-Functionalization Strategies in Parallel Synthesis

The 1-methylisoquinoline-8-carbonitrile architecture supports orthogonal synthetic elaboration: the electron-rich isoquinoline nitrogen (N2) is amenable to N-alkylation, N-arylation, or N-oxidation, while the C8-carbonitrile can independently undergo hydrolysis to carboxamide/carboxylic acid, reduction to aminomethyl, or [3+2] cycloaddition to tetrazole . This orthogonality is less accessible in the positional isomer 8-methyl-1-isoquinolinecarbonitrile, where the nitrile occupies the C1 position adjacent to the isoquinoline nitrogen—potentially leading to competing reactivity or steric hindrance. The 98% entry purity ensures that parallel library production begins with high-fidelity material, minimizing downstream purification bottlenecks.

Procurement of High-Purity Building Blocks for Fragment-Based Drug Discovery (FBDD)

In fragment-based screening campaigns, chemical purity directly impacts hit validation reliability. 1-Methylisoquinoline-8-carbonitrile is available at 98% purity from established vendors , exceeding the 95% purity typical of its closest positional isomer 8-methyl-1-isoquinolinecarbonitrile . The compound's favorable fragment-like properties—MW 168.19 Da (< 300 Da), XLogP3 2.2 (< 3), zero rotatable bonds, and TPSA 36.7 Ų (< 60 Ų)—satisfy all components of the Rule of Three for fragment library design. Its distinct MDL identifier (MFCD22689702) ensures unambiguous registration in corporate compound collections, eliminating the risk of isomer confusion that could compromise SAR interpretation during fragment hit expansion.

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